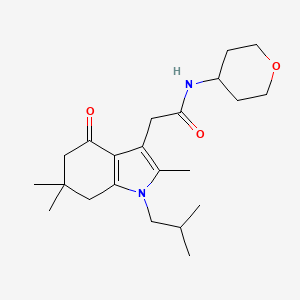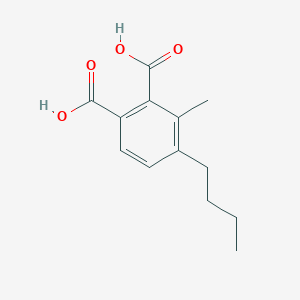![molecular formula C14H13N5O B5216457 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine, also known as MP-124, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine is not fully understood, but research has suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in lab experiments is its potential as a therapeutic agent for various diseases and conditions. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
Direcciones Futuras
There are several future directions for research on 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine. One area of focus is the development of new therapeutic agents based on this compound. Researchers are also exploring the potential use of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine and its effects on various signaling pathways and enzymes. Overall, the potential applications of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in scientific research are vast, and further investigation is needed to fully explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 1-(2-methoxyphenyl)pyrazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation through column chromatography.
Aplicaciones Científicas De Investigación
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has been studied extensively for its potential use in the treatment of cancer. Research has shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been studied for its anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to have potential in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-13-5-3-2-4-12(13)19-9-10(8-17-19)11-6-7-16-14(15)18-11/h2-9H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYBPZFOYQRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)
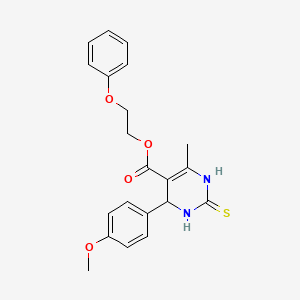
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)
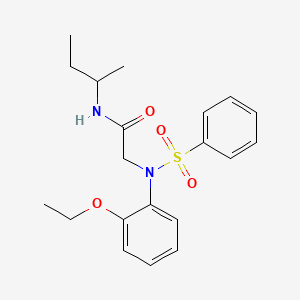
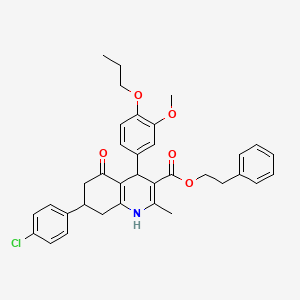
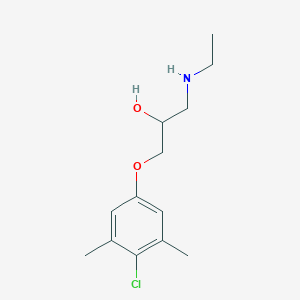
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
